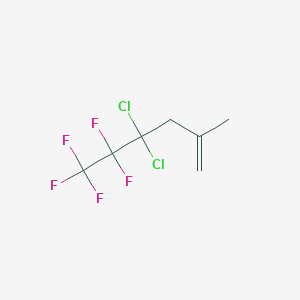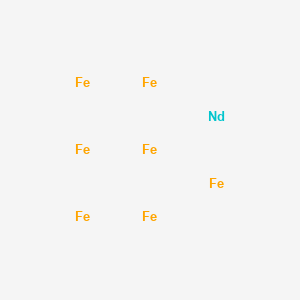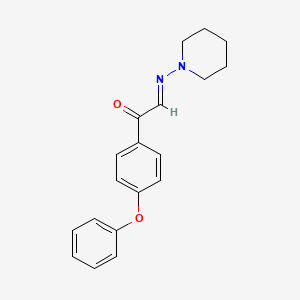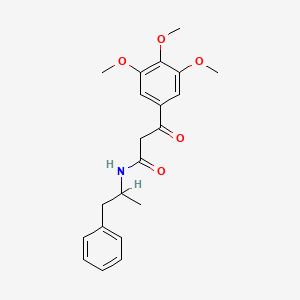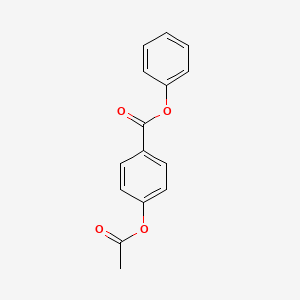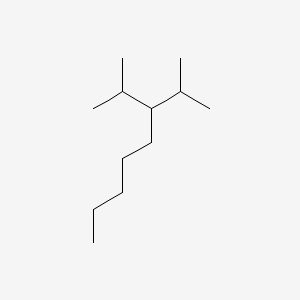
3-Isopropyl-2-methyl-octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2-methyl-octane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C12H26. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to an octane backbone. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methyl-octane can be achieved through various organic reactions. One common method involves the alkylation of octane with isopropyl and methyl groups. This can be done using Friedel-Crafts alkylation, where octane reacts with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropyl-2-methyl-octane, like other alkanes, primarily undergoes substitution reactions. These include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form alkyl halides.
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine, UV light or heat.
Combustion: Oxygen, high temperature.
Cracking: High temperature, catalysts like zeolites.
Major Products Formed:
Halogenation: 3-Isopropyl-2-methyl-octyl chloride or bromide.
Combustion: Carbon dioxide (CO2) and water (H2O).
Cracking: Smaller alkanes and alkenes.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2-methyl-octane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological systems, though specific applications are limited.
Industry: Utilized in the petrochemical industry as a component in fuel formulations and as a solvent.
Wirkmechanismus
As an alkane, 3-Isopropyl-2-methyl-octane is relatively inert and does not have a specific mechanism of action in biological systems. Its primary interactions involve van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate for halogenation, combustion, and cracking processes.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-octanone: A ketone with a similar carbon backbone but different functional groups.
3-Isopropyl-2-methylhexane: A shorter alkane with similar branching.
3,3-Diethyl-4-methyl-5-isopropyl-octane: Another branched alkane with a more complex structure.
Uniqueness: 3-Isopropyl-2-methyl-octane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure influences its boiling point, melting point, and reactivity compared to other alkanes.
Eigenschaften
CAS-Nummer |
13287-19-9 |
|---|---|
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
2-methyl-3-propan-2-yloctane |
InChI |
InChI=1S/C12H26/c1-6-7-8-9-12(10(2)3)11(4)5/h10-12H,6-9H2,1-5H3 |
InChI-Schlüssel |
KBIUKRVYBYJVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
